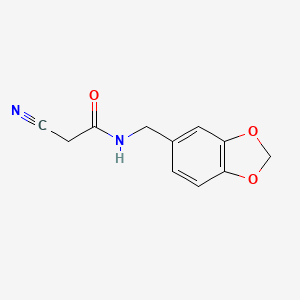

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

描述

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFRJEPXMFFFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402133 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341953-72-8 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Conditions:

- Reactants: 1,3-benzodioxole-5-carbaldehyde and cyanoacetamide

- Catalyst/Base: Typically a mild base such as sodium hydroxide or potassium carbonate

- Solvent: Polar protic solvents such as ethanol or methanol

- Temperature: Reflux conditions to facilitate the condensation

- Purification: Recrystallization or column chromatography to obtain high purity product

This method is favored due to its straightforwardness and the ability to control reaction parameters for optimizing yield and purity.

Detailed Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the cyanoacetamide's amine group on the aldehyde carbonyl carbon, followed by dehydration to form the imine intermediate, which rearranges to yield the amide product.

Optimization Parameters:

- Base Concentration: Maintaining an optimal pH is critical; excessive base can lead to side reactions.

- Temperature Control: Reflux temperature ensures reaction completion without decomposition.

- Stoichiometry: Equimolar amounts or slight excess of cyanoacetamide improve conversion.

- Reaction Time: Typically 4–8 hours under reflux for complete reaction.

Industrial Scale Considerations

For industrial production, the batch process is often scaled up with modifications such as:

- Use of continuous flow reactors to enhance mixing and heat transfer.

- Automation of reagent addition and temperature control for reproducibility.

- Implementation of in-line purification steps to streamline product isolation.

- Optimization of solvent recovery and recycling to reduce costs and environmental impact.

These adaptations improve efficiency, yield, and safety during large-scale synthesis.

Analytical Characterization and Purity Assessment

Purity and identity of the synthesized this compound are typically confirmed by:

| Analytical Technique | Purpose | Typical Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | UV detection at 220–260 nm, purity ≥95% |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation | m/z consistent with 218.21 g/mol |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic peaks for benzodioxole and cyanoacetamide groups |

| Melting Point Determination | Purity and identity | 121–123 °C (reported range) |

Summary Table of Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mixing 1,3-benzodioxole-5-carbaldehyde and cyanoacetamide | Equimolar, ethanol or methanol solvent | Base added to catalyze reaction |

| 2 | Reflux reaction mixture | 4–8 hours at reflux temperature (~78°C for ethanol) | Monitoring by TLC or HPLC |

| 3 | Cooling and isolation | Cooling to room temperature | Precipitation of product |

| 4 | Purification | Recrystallization (e.g., pet-ether) or column chromatography | Ensures >95% purity |

| 5 | Drying and characterization | Vacuum drying | Final product as white crystalline powder |

Research Findings and Notes

- The reaction is sensitive to pH and temperature, requiring careful control to maximize yield and minimize side products.

- Structural analogs synthesized via similar methods have demonstrated the adaptability of this synthetic route for diverse substitutions on the benzodioxole ring.

- Advanced techniques such as Design of Experiments (DoE) can be employed to systematically optimize reaction parameters.

- Crystallographic studies of related compounds confirm the structural integrity of the amide linkage formed by this method.

化学反应分析

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxole ring.

Reduction: Amino derivatives of the cyanoacetamide group.

Substitution: Various substituted benzodioxole derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile building block for organic synthesis. This compound can be used to produce derivatives through oxidation, reduction, and substitution reactions.

Synthetic Routes

The synthesis typically involves the reaction of 1,3-benzodioxole with cyanoacetic acid or its derivatives. The general synthetic route includes:

- Formation of Intermediate : Reacting 1,3-benzodioxole with a halogenated acetic acid derivative (e.g., chloroacetic acid) in the presence of a base.

- Cyclization : The intermediate undergoes cyclization to form the benzodioxole structure.

- Introduction of Cyano Group : A nucleophilic substitution reaction introduces the cyano group using sodium or potassium cyanide under controlled conditions.

Biological Applications

Pharmacological Properties

This compound has been investigated for its potential pharmacological properties, particularly its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted its effectiveness against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| IIa | MCF-7 (Breast Cancer) | 30 |

| IIc | HeLa (Cervical Cancer) | 25 |

| IId | A549 (Lung Cancer) | 40 |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Activity

The compound exhibits moderate antimicrobial activity against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial potential indicates its applicability in developing new treatments for bacterial infections.

Case Studies and Research Findings

In Vivo Studies

A significant study involved administering this compound to a streptozotocin-induced diabetic mice model. The results showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, suggesting potential applications in diabetes management.

Safety Profile

In vitro cytotoxicity assays have demonstrated that while the compound effectively inhibits cancer cell proliferation, it shows negligible toxicity towards normal cell lines, emphasizing its therapeutic potential with a favorable safety profile.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials and as an intermediate in synthesizing dyes and pigments .

作用机制

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

- Melting Points: The introduction of bulky heterocycles (e.g., triazole or oxadiazole in Compounds 1–2) increases melting points compared to the parent cyanoacetamide, likely due to enhanced crystallinity and intermolecular interactions .

- Reactivity: The cyano group in the target compound offers nucleophilic reactivity distinct from the chloro group in its precursor, enabling divergent synthetic pathways (e.g., nucleophilic substitution vs. cyclocondensation) .

Pharmacokinetic and Physicochemical Properties

Comparative pharmacokinetic predictors (Table 2) highlight the impact of substituents on drug-like properties:

*Calculated using ChemDraw.

Insights :

- The benzodioxole group in the target compound confers moderate lipophilicity (logP ~1.82), balancing membrane permeability and solubility better than nitro-substituted analogs .

Crystallographic and Spectroscopic Data

- Crystal Packing: The precursor N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide forms hydrogen-bonded chains via N–H···O interactions, stabilizing its lattice . In contrast, the cyano group in the target compound may introduce dipole interactions, altering packing efficiency.

- NMR Signatures: The target compound’s ¹H-NMR shows a singlet for the benzodioxole methylene (δ 4.25 ppm) and a cyanoacetamide carbonyl signal at δ 168.5 ppm in ¹³C-NMR, distinguishing it from sulfur-containing analogs (e.g., Compound 1’s thioether proton at δ 3.98 ppm) .

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound with the molecular formula and a molecular weight of approximately 218.21 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the realms of anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values ranging from 26 to 65 µM against different cancer types, suggesting that this compound may follow similar patterns of activity .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest it may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown potential against various bacterial strains, indicating that it could serve as a lead compound for developing new antimicrobial agents.

Research Findings

- Inhibition Studies : In vitro assays have assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated varying degrees of inhibition, warranting further exploration into its mechanism and efficacy .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders.

Detailed Findings

- Tyrosinase Inhibition : Studies have shown that analogs of this compound can inhibit mushroom tyrosinase effectively, with IC50 values significantly lower than those of standard inhibitors like kojic acid. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 26–65 µM | Moderate |

| N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | Structure | Not specified | Low |

| N-(1,3-benzodioxol-5-yl)-4-piperidinamine | Structure | Not specified | High |

This table illustrates that while some compounds exhibit strong anticancer or antimicrobial activities, this compound presents a balanced profile worth further investigation.

常见问题

Q. What synthetic routes are commonly employed to prepare N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide, and how can reaction conditions be optimized?

The synthesis of structurally related cyanoacetamides typically involves substitution, reduction, and condensation steps. For example, analogous compounds like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide are synthesized via substitution under alkaline conditions, reduction with iron powder in acidic media, and condensation with cyanoacetic acid using a coupling agent . Key optimization parameters include pH control during substitution (e.g., NaOH concentration), temperature during reduction (e.g., 60–80°C), and stoichiometry of the condensing agent. Reaction progress is monitored via TLC, with recrystallization (e.g., pet-ether) used for purification .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

Purity analysis typically employs HPLC with UV detection (λ = 220–260 nm) or LC-MS for mass confirmation. For example, derivatives like N-(4-substituted phenyl)-2-cyanoacetamides are analyzed using reversed-phase chromatography (C18 columns, methanol/water mobile phase) . Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%). Purity ≥95% is commonly reported for research-grade compounds .

Q. What chromatographic methods are suitable for characterizing the lipophilicity of this compound?

Reversed-phase thin-layer chromatography (RP-TLC) using C18 plates and methanol-water mixtures is effective for lipophilicity determination. The retention factor (Rf) is correlated with logP values, as demonstrated for N-(4-substituted phenyl)-2-cyanoacetamides, where logP ranges from 1.2 to 2.8 . Mobile phase composition (e.g., 70:30 methanol-water) and plate activation (105°C for 30 min) are critical for reproducibility.

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what validation metrics are essential?

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. For example, the related compound N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide was resolved at 293 K with an R-factor of 0.035 and wR-factor of 0.110 . Validation includes checking the mean σ(C–C) bond length deviation (<0.006 Å), data-to-parameter ratio (>10:1), and consistency with Hirshfeld surface analysis.

Q. What computational strategies are used to predict the pharmacokinetic properties of this compound?

Software like Simulation Plus calculates parameters such as effective permeability (Peff), unbound fraction (Unbnd), and blood-brain barrier penetration (logBBB). For N-(4-substituted phenyl)-2-cyanoacetamides, Peff values ranged from 1.5–3.0 × 10⁻⁴ cm/s, and logBBB values indicated moderate CNS penetration (−1.2 to −0.5) . Molecular dynamics (MD) simulations further refine predictions by modeling membrane interactions.

Q. How can structural analogs of this compound be designed to enhance target binding affinity?

Quantitative structure-activity relationship (QSAR) models guide substituent selection. For example, replacing the benzodioxole moiety with electron-withdrawing groups (e.g., -CF₃, as in N-(2-chloro-5-trifluoromethyl-phenyl)-2-cyanoacetamide) improves binding to enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD14) . Docking studies (AutoDock Vina) and free-energy perturbation (FEP) calculations validate proposed modifications.

Q. What experimental approaches are used to study the interaction of this compound with biological targets like 17β-HSD14?

Crystallographic fragment screening (e.g., soaking experiments) identifies binding modes. The 6GTU structure (2.25 Å resolution) reveals interactions between the benzodioxole group and NAD⁺ cofactors in 17β-HSD14’s active site . Complementary assays like surface plasmon resonance (SPR) measure binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH).

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) .

- Crystallography : Validate SHELX-refined structures with the CIF-check tool and deposit data in the Cambridge Structural Database (CSD) .

- Computational Modeling : Cross-validate QSAR predictions with in vitro assays (e.g., Caco-2 permeability for Peff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。